molecular formula C9H16N2O B13290273 1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol

1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol

Cat. No.: B13290273
M. Wt: 168.24 g/mol
InChI Key: XDOFAZBKGIFXIU-UHFFFAOYSA-N
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Description

1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol is a chemical compound with a complex structure that includes a pyrrole ring, a methyl group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol typically involves the reaction of 1-methyl-1H-pyrrole with formaldehyde and a secondary amine, followed by reduction. The reaction conditions often include the use of a catalyst such as zinc chloride or iron(III) chloride to facilitate the condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors can also be employed to achieve the reduction step efficiently .

Chemical Reactions Analysis

Types of Reactions

1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrroles, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    1-{[(1H-pyrrol-2-yl)methyl]amino}propan-2-ol: Lacks the methyl group on the pyrrole ring.

    1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethanol: Has an ethanol group instead of propanol.

    1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol: Contains a butanol group instead of propanol.

Uniqueness

1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methyl group on the pyrrole ring and the amino alcohol moiety makes it particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-[(1-methylpyrrol-2-yl)methylamino]propan-2-ol

InChI

InChI=1S/C9H16N2O/c1-8(12)6-10-7-9-4-3-5-11(9)2/h3-5,8,10,12H,6-7H2,1-2H3

InChI Key

XDOFAZBKGIFXIU-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC=CN1C)O

Origin of Product

United States

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